![molecular formula C20H21F2NO5 B2457247 {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate CAS No. 1794851-58-3](/img/structure/B2457247.png)
{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate, also known as DCMDEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. DCMDEB is a small molecule that has been shown to exhibit anti-tumor effects in various cancer cell lines.
作用機序
The mechanism of action of {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate is not fully understood, but it is believed to involve the inhibition of the protein kinase CK2. CK2 is a key regulator of cell proliferation and survival, and its overexpression has been observed in many types of cancer. By inhibiting CK2, {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate may disrupt signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to reduce the expression of genes involved in cancer cell survival and angiogenesis (the formation of new blood vessels to support tumor growth).
実験室実験の利点と制限
One advantage of {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate is its relatively low toxicity compared to other anti-cancer agents. This makes it a potentially attractive candidate for further development as a cancer therapeutic. However, {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate has limited solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate. One area of interest is the development of analogs with improved solubility and potency. Another area of interest is the identification of biomarkers that can predict response to {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate treatment. Additionally, further studies are needed to fully elucidate the mechanism of action of {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate and its potential applications in combination therapy.
合成法
The synthesis of {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate involves a multi-step process that begins with the synthesis of 3,4-diethoxybenzoic acid. This is followed by the synthesis of {[(2,4-difluorophenyl)methyl]carbamoyl}methyl chloride, which is then reacted with the 3,4-diethoxybenzoic acid to yield {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate. The overall yield of the synthesis process is approximately 25%.
科学的研究の応用
{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate has been shown to exhibit anti-tumor effects in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor initiation and recurrence. In addition, {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential applications in combination therapy.
特性
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3,4-diethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO5/c1-3-26-17-8-6-13(9-18(17)27-4-2)20(25)28-12-19(24)23-11-14-5-7-15(21)10-16(14)22/h5-10H,3-4,11-12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCUZUCDONSTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

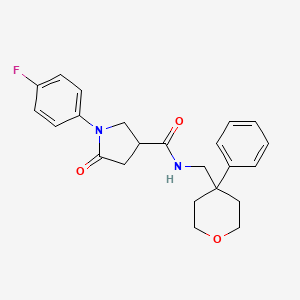
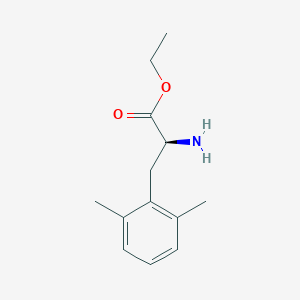

![(5-(Furan-2-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2457170.png)
![2-[4-(Phenylamino)phenoxy]acetic acid](/img/structure/B2457172.png)

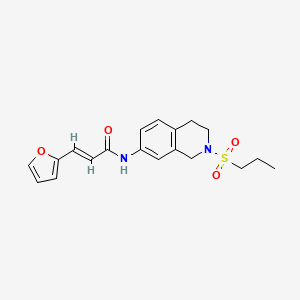
![Ethyl 2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2457177.png)

![N-(2,4-dimethoxyphenyl)-2-((8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamide](/img/structure/B2457179.png)
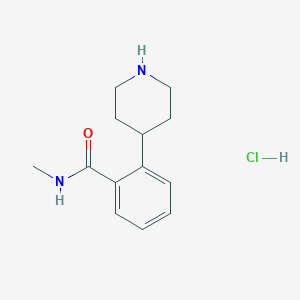
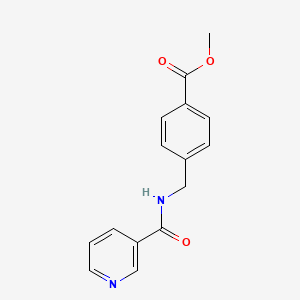
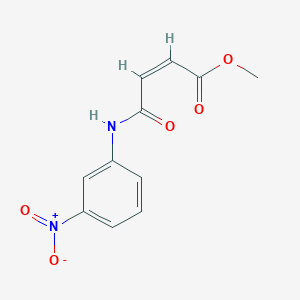
![1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone;dihydrochloride](/img/structure/B2457187.png)